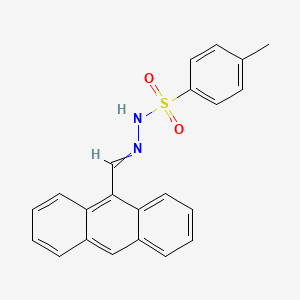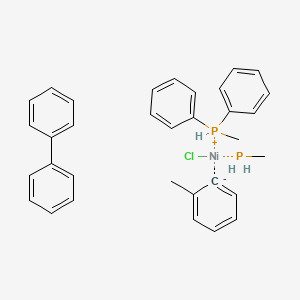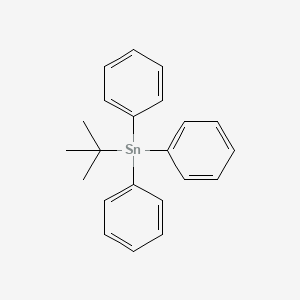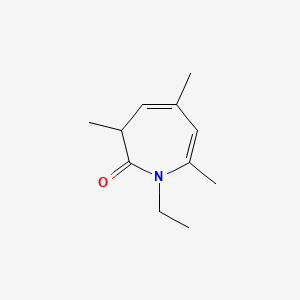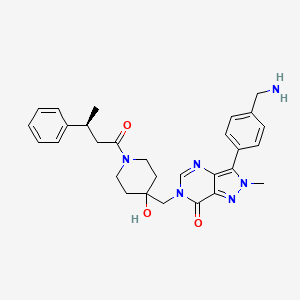
2-(3,5-Dimethyl-4-(phenylazo)phenyl)isoindoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3,5-Dimethyl-4-(phenylazo)phenyl)isoindoline is an organic compound with the molecular formula C22H21N3 and a molecular weight of 327.433. This compound is characterized by the presence of an isoindoline core substituted with a phenylazo group and two methyl groups. It is a member of the azo compounds, which are known for their vivid colors and applications in dyes and pigments .
Preparation Methods
The synthesis of 2-(3,5-Dimethyl-4-(phenylazo)phenyl)isoindoline typically involves the azo coupling reaction between an aromatic amine and a diazonium salt. The reaction conditions often include acidic or basic environments to facilitate the formation of the azo bond. Industrial production methods may involve large-scale batch or continuous processes to ensure high yield and purity .
Chemical Reactions Analysis
2-(3,5-Dimethyl-4-(phenylazo)phenyl)isoindoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the azo group to an amine group, resulting in the formation of 2-(3,5-Dimethyl-4-aminophenyl)isoindoline.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like halogens. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(3,5-Dimethyl-4-(phenylazo)phenyl)isoindoline has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: This compound can be used as a probe to study biological processes involving azo compounds.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for certain diseases.
Mechanism of Action
The mechanism of action of 2-(3,5-Dimethyl-4-(phenylazo)phenyl)isoindoline involves its interaction with molecular targets through the azo group. The compound can undergo redox reactions, leading to the formation of reactive intermediates that interact with biological molecules. The pathways involved include electron transfer processes and the formation of covalent bonds with target molecules .
Comparison with Similar Compounds
2-(3,5-Dimethyl-4-(phenylazo)phenyl)isoindoline can be compared with other azo compounds such as:
2-(4-(Phenylazo)phenyl)isoindoline: Lacks the methyl groups, resulting in different reactivity and color properties.
2-(3,5-Dimethyl-4-(4-nitrophenylazo)phenyl)isoindoline: Contains a nitro group, which significantly alters its chemical and physical properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and applications compared to other similar compounds.
Properties
CAS No. |
198283-49-7 |
|---|---|
Molecular Formula |
C22H21N3 |
Molecular Weight |
327.4 g/mol |
IUPAC Name |
[4-(1,3-dihydroisoindol-2-yl)-2,6-dimethylphenyl]-phenyldiazene |
InChI |
InChI=1S/C22H21N3/c1-16-12-21(25-14-18-8-6-7-9-19(18)15-25)13-17(2)22(16)24-23-20-10-4-3-5-11-20/h3-13H,14-15H2,1-2H3 |
InChI Key |
NIFGZXYFFRYUSE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1N=NC2=CC=CC=C2)C)N3CC4=CC=CC=C4C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2R)-1-[(2R)-2-[[(2R)-3-carboxy-2-[[(2R)-4-methyl-2-[[2-[4-[(2-methylphenyl)carbamoylamino]phenyl]acetyl]amino]pentanoyl]amino]propanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B11939188.png)

